N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a benzenesulfonamide moiety at the 3-position. The benzenesulfonamide group is further modified with a trifluoromethyl (-CF₃) substituent at the 3-position of the benzene ring. This compound’s structure combines aromatic heterocycles (pyridine and furan) with a sulfonamide pharmacophore, a design strategy commonly employed to enhance metabolic stability, solubility, and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-5-1-6-14(10-13)26(23,24)22-11-12-4-2-8-21-16(12)15-7-3-9-25-15/h1-10,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIIHHDKZKNRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:
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Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the pyridine intermediate. This can be achieved through the reaction of 2-furylboronic acid with 3-bromopyridine under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
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Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the pyridine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
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Final Coupling: : The final step is the coupling of the sulfonamide intermediate with the furan ring. This can be achieved through a nucleophilic substitution reaction, where the furan ring is introduced to the sulfonamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated systems for precise addition of reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and electron-deficient aromatic rings enable nucleophilic substitution under specific conditions. Key reactions include:
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The trifluoromethyl group enhances electrophilicity at the meta-position of the benzene ring, directing substitution reactions .
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Pyridine nitrogen acts as an electron-withdrawing group, stabilizing transition states in SNAr reactions .
Electrophilic Aromatic Substitution
The furan and pyridine rings participate in electrophilic substitutions:
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Furan's electron-rich nature facilitates nitration at C5, while pyridine directs bromination to C4 due to meta-directing effects .
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Trifluoromethyl group deactivates the benzene ring, suppressing electrophilic reactions on this moiety.
Oxidation and Reduction
Functional groups exhibit distinct redox behavior:
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Furan oxidation follows a radical mechanism, with KMnO₄ generating dihydroxylated intermediates.
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LiAlH₄ reduces sulfonamide to thiols via a two-electron transfer process .
Coordination Chemistry
The pyridine nitrogen and sulfonamide oxygen act as ligands:
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X-ray crystallography confirms bidentate coordination via pyridine-N and sulfonamide-O .
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Pd complexes show catalytic activity in Suzuki-Miyaura cross-coupling reactions .
Hydrolysis and Stability
Stability studies reveal pH-dependent degradation pathways:
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Acidic hydrolysis proceeds via sulfonyl-O protonation followed by S-N bond cleavage .
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Alkaline conditions promote nucleophilic attack on the sulfonamide group .
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength (nm) | Solvent | Major Products | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| 254 | CH₃CN | Ring-opened furan derivative (51%) | 0.18 ± 0.02 | |
| 365 | EtOAc | Pyridine N-oxide (39%) | 0.09 ± 0.01 |
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254 nm irradiation cleaves the furan ring via [2+2] cycloaddition pathways.
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N-oxide formation at 365 nm involves singlet oxygen generation .
This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The trifluoromethyl group enhances thermal stability but increases susceptibility to nucleophilic attack, while the pyridine-furan system enables diverse coordination and redox chemistry. These properties make it valuable for developing pharmaceuticals, catalysts, and advanced materials .
Scientific Research Applications
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Antimicrobial Properties :
- Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. The furan and pyridine components may contribute to this bioactivity through mechanisms such as disruption of bacterial cell membranes or interference with metabolic pathways.
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Neurological Applications :
- The compound's potential as a modulator of neurotransmitter receptors, particularly in the context of N-methyl-D-aspartate receptor (NMDAR) activity, has been explored. Positive allosteric modulators targeting NMDARs are being investigated for their roles in treating neurological disorders such as Alzheimer's disease and schizophrenia .
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Cancer Research :
- Similar compounds have shown promise in inhibiting cancer cell proliferation. The sulfonamide moiety is known to interact with various enzymes involved in cancer metabolism, suggesting that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide could be evaluated for anticancer properties.
Case Study 1: Antimicrobial Efficacy
A study on structurally related compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. These findings suggest that the incorporation of the furan and pyridine rings may enhance the compound's ability to penetrate bacterial cells and disrupt essential functions .
Case Study 2: Neurological Modulation
In a recent investigation into positive allosteric modulators of NMDARs, compounds similar to this compound were shown to improve synaptic plasticity in animal models of Parkinson's disease. This highlights the potential therapeutic applications in cognitive enhancement and neuroprotection .
Mechanism of Action
The mechanism by which N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other sulfonamide-based molecules allow for comparisons in synthesis, physicochemical properties, and biological activity. Below is a detailed analysis of key analogs:
Structural Analogues from Evidence
2.1.1. Compound 17d ()
- Structure : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide.
- Key Features : A pyridine ring substituted with benzyloxy and methyl groups, coupled to a 4-(trifluoromethyl)benzenesulfonamide.
- Comparison : Unlike the target compound, 17d lacks a furan substituent and instead incorporates a benzyloxy group. The trifluoromethyl group is positioned at the 4- (para) rather than 3- (meta) position on the benzene ring, which may alter electronic effects and steric interactions in biological systems .
2.1.2. TRPV1 Antagonists ()
- Examples :
- GRT-12360 (16) : (S)-2-(3-fluoro-4-(methylsulfonamido)phenyl)-N-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)-methyl)propanamide.
- Compounds 43–48 : Pyridin-3-ylmethyl derivatives with cycloalkoxy substituents and trifluoromethyl groups.
- Key Features : These compounds share the pyridin-3-ylmethyl scaffold and trifluoromethyl groups but replace the furan with bulkier substituents (e.g., cyclobutylmethoxy, piperidinyl).
- Comparison :
2.1.3. N′-3-(Trifluoromethyl)phenyl Guanidines ()
- Examples : Compounds 36, 49–58.
- Key Features : Substitutions on the N′-(3-(trifluoromethyl)phenyl) group influence binding affinity at the PCP site.
- Comparison :
- The meta-trifluoromethyl position on the benzene ring (as in the target compound) is associated with optimal steric and electronic compatibility in binding interactions, as seen in compound 36 .
- Substitutions at the 6-position (fluoro, bromo) improved affinity in guanidine derivatives, suggesting that similar modifications to the target compound’s pyridine or furan rings might enhance activity .
Key Findings from Comparative Analysis
Trifluoromethyl Positioning :
- The meta-trifluoromethyl group on the benzenesulfonamide (target compound) may optimize electronic effects compared to para-substituted analogs like 17d .
- In guanidine derivatives (), meta-CF₃ improved binding, supporting its strategic use in the target compound .
Synthetic Feasibility :
- Yields for pyridin-3-ylmethyl derivatives (70–79% in ) suggest that the target compound’s synthesis is feasible with similar protocols .
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS Number: 2034345-05-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.29 g/mol. The structure features a furan ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its biological activity.
1. Inhibitory Effects on Enzymes
Research has shown that compounds with similar structural motifs exhibit inhibitory effects on various enzymes. For instance, derivatives of furan and pyridine have been evaluated for their inhibitory activity against aromatase (CYP19), an enzyme involved in estrogen biosynthesis. In vitro studies indicated that related compounds demonstrated moderate to strong inhibition with IC50 values ranging from 1.3 to 25.1 µM, suggesting that the furan and pyridine components are crucial for enzyme binding and activity modulation .
2. Anticancer Activity
The compound's potential anticancer properties have been highlighted in several studies. It has been suggested that similar sulfonamide derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For example, the presence of trifluoromethyl groups is known to enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and exert cytotoxic effects .
3. Anti-inflammatory Properties
Compounds featuring similar furan and pyridine structures have been reported to exhibit anti-inflammatory activities. This is often mediated through the inhibition of key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response. Studies have shown that these compounds can effectively reduce swelling and pain in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound likely interacts with active sites of enzymes such as aromatase or COX enzymes, preventing substrate access and subsequent product formation.
- Cell Signaling Modulation : It may influence cell signaling pathways related to survival and apoptosis, particularly in cancer cells, leading to enhanced cell death.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress within cells, which is a contributing factor in many chronic diseases .
Case Studies
Several case studies have documented the effects of compounds structurally similar to this compound:
Q & A
Basic Research Questions
What are the standard synthetic routes for preparing N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves sequential coupling and sulfonylation steps. For example:
- Step 1 : Formation of the pyridine-furan core via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in analogous pyridine derivatives .
- Step 2 : Methylation or benzylation of the pyridine nitrogen, followed by sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride. Reaction conditions (e.g., base selection, solvent polarity) significantly impact yields, as shown in sulfonamide syntheses (e.g., 72–85% yields for similar compounds using NaH/THF or K₂CO₃/DMF) .
- Characterization : Intermediates are validated via H NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for pyridine and sulfonamide groups) and mass spectrometry (e.g., [M+H] peaks matching theoretical molecular weights) .
Which analytical techniques are critical for confirming the structure and purity of this compound?
- H NMR : Aromatic proton splitting patterns (e.g., doublets for furan protons at δ 6.3–7.1 ppm) and integration ratios confirm substitution patterns .
- MS (FAB/ESI) : High-resolution mass spectrometry verifies molecular ions (e.g., m/z 504–701 for related sulfonamides) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., ±0.3% deviation in C/H/N content) to assess purity .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., trifluoromethyl groups) during synthesis?
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of bulky intermediates, as demonstrated in cyclopropane-containing analogs (79% yield in THF vs. 65% in DCM) .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl-furan moieties, while mild bases (e.g., K₂CO₃) minimize side reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of trifluoromethyl intermediates, critical for preserving stereochemistry .
How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Variable Substituents : Systematically modify the furan (e.g., halogenation), pyridine (e.g., methoxy vs. alkyl groups), and sulfonamide (e.g., methyl vs. phenyl) moieties, as seen in TRPV1 antagonist studies .
- Activity Assays : Use in vitro models (e.g., calcium flux assays) to correlate structural changes with potency. For example, cyclopentylmethoxy groups in pyridine analogs increased TRPV1 antagonism by 30% compared to smaller substituents .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins, guiding rational design .
How can conflicting solubility or stability data be resolved for this compound in different solvents?
- Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents. For example, related sulfonamides show improved solubility in DMSO (>50 mg/mL) versus ethanol (<5 mg/mL) due to hydrogen-bonding capacity .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation pathways (e.g., hydrolysis of sulfonamide groups in acidic conditions) .
What strategies address challenges in crystallizing this compound for X-ray diffraction analysis?
- Co-Crystallization : Use co-formers like succinic acid to stabilize the lattice, as applied to sulfonamide derivatives .
- Slow Evaporation : Employ mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation. For example, analogs with trifluoromethyl groups achieved single crystals via gradient cooling (2°C/hour) .
- Halogen Bonding : Fluorine atoms in the trifluoromethyl group can form F···π interactions, aiding crystal packing .
How do electronic effects of the trifluoromethyl group influence spectroscopic and reactivity profiles?
- NMR Shifts : The electron-withdrawing CF₃ group deshields adjacent protons, shifting aromatic signals downfield (e.g., δ 7.8–8.2 ppm for meta-CF₃ in benzenesulfonamides) .
- Reactivity : CF₃ enhances electrophilicity of the sulfonamide group, accelerating nucleophilic substitutions (e.g., 20% faster reaction with amines compared to non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
